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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the historical context, scientific

understanding, and regulatory landscape of nitrosamine impurities in pharmaceutical products.

It is designed to be a valuable resource for professionals involved in drug development, quality

control, and regulatory affairs.

A Historical Perspective: The Emergence of a
Hidden Threat
The story of nitrosamines and their intersection with human health is a long and evolving one.

While their presence was first noted in the 1870s, it wasn't until the mid-20th century that their

carcinogenic potential began to be understood.

Early Discoveries and Toxicological Concerns:

1870s: N-nitrosamines are first chemically described.

1956: A pivotal study by Magee and Barnes links N-nitrosodimethylamine (NDMA) to the

development of malignant tumors in rats, establishing them as potent carcinogens.[1]

1970s: Research intensifies, identifying nitrosamines in a variety of consumer products,

including cured meats, beer, and tobacco smoke, raising public health concerns.[2]
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The Pharmaceutical Wake-Up Call (2018-Present):

The landscape of pharmaceutical quality and safety was irrevocably changed in 2018 with the

discovery of nitrosamine impurities in a widely prescribed class of medications.

June 2018: The U.S. Food and Drug Administration (FDA) is alerted to the presence of

NDMA in the angiotensin II receptor blocker (ARB) valsartan, sourced from a specific

manufacturer.[3][4] This discovery triggered a cascade of global recalls.[3]

July 2018: The European Medicines Agency (EMA) also reports the detection of NDMA and

another nitrosamine, N-nitrosodiethylamine (NDEA), in valsartan products.

September 2018: Further investigations reveal NDEA in some recalled valsartan batches.

September 2019: The issue expands beyond "sartans" with the detection of NDMA in

ranitidine, a popular H2-blocker used for treating heartburn. This was particularly concerning

as it suggested that the impurity could also form from the degradation of the active

pharmaceutical ingredient (API) itself.

December 2019: Nitrosamine impurities are detected in some batches of metformin, a first-

line treatment for type 2 diabetes, outside of the European Union.

Mid-2021: The problem continues to unfold with the discovery of nitrosamine drug

substance-related impurities (NDSRIs), such as nitrosovarenicline in varenicline (Chantix),

leading to further recalls.

These events prompted swift and comprehensive action from global regulatory bodies, leading

to widespread product recalls, the development of new analytical methods, and the issuance of

stringent guidelines for the pharmaceutical industry.

Quantitative Data Summary
The following tables summarize the quantitative data related to nitrosamine impurity levels

found in recalled drug products and the acceptable intake limits established by major regulatory

agencies.

Table 1: Reported Levels of Nitrosamine Impurities in Recalled Drug Products
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Drug Nitrosamine Impurity Reported Levels

Valsartan NDMA

Up to 22 µg per tablet

(approximately 60 mg/kg of

API). Some products

contained as much as 17 µg of

NDMA in a single tablet. The

average concentration in some

recalled products was

approximately 60 parts per

million (ppm).

Valsartan NDEA
Found in some recalled

valsartan lots.

Ranitidine NDMA

Levels exceeding the

acceptable daily intake limit of

96 ng or 0.32 ppm. Some tests

showed levels up to 2.85 ppm

in tablets and 1.37 ppm in

syrups. One report noted

levels in excess of 3,000,000

ng per tablet under certain

analytical conditions, though

these high levels were later

attributed to the testing

methodology itself.

Metformin NDMA

Some batches of extended-

release metformin were found

to have NDMA levels

exceeding the acceptable

intake limit. In Australia, about

30% of tested batches

modestly exceeded the limit,

with one batch being 4.4 times

over the limit.
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Table 2: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines

Nitrosamine Impurity Regulatory Agency
Acceptable Intake (AI)
Limit (ng/day)

NDMA FDA, EMA 96

NDEA FDA, EMA 26.5

NMBA FDA 96

NDIPA FDA 26.5

NEIPA FDA 26.5

NDBA FDA 26.5

Note: If multiple nitrosamines are present, the total daily intake should generally not exceed

26.5 ng/day. The conversion of AI limits to parts per million (ppm) is dependent on the

maximum daily dose of the specific drug product.

Experimental Protocols for Nitrosamine Detection
Accurate and sensitive analytical methods are crucial for the detection and quantification of

nitrosamine impurities at trace levels. The most common techniques employed are Liquid

Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry

(GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Method for Sartans
This protocol is a generalized example based on methods developed for the analysis of

nitrosamines in sartan drugs.

Objective: To quantify NDMA, NDEA, NMBA, NDIPA, NEIPA, and NDBA in valsartan, losartan,

and other sartan APIs and drug products.

Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid

Chromatograph (UHPLC) system

Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) source.

Reagents and Materials:

Reference standards for each nitrosamine and their deuterated internal standards (e.g.,

NDMA-d6).

Methanol, HPLC grade

Water, HPLC grade

Formic acid, LC-MS grade

Drug substance or finished drug product

0.45 µm PTFE syringe filters

Sample Preparation:

Weigh approximately 80 mg of the drug substance or ground tablets into a 2 mL centrifuge

tube.

Add a known volume of diluent (e.g., 1% formic acid in water) and a precise amount of the

internal standard solution.

Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of

the nitrosamines.

Centrifuge the sample to pellet any undissolved excipients.

Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions (Example):
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Column: A suitable C18 reversed-phase column.

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in methanol

Gradient: A gradient elution program to separate the nitrosamines from the API and other

matrix components.

Flow Rate: 0.3 - 0.5 mL/min

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

Ionization Mode: Positive ESI or APCI

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and

internal standard must be optimized.

Data Analysis:

Quantification is performed by constructing a calibration curve using the peak area ratios of

the analyte to the internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-
MS/MS) Method
This protocol provides a general workflow for the analysis of volatile nitrosamines.

Objective: To quantify volatile nitrosamines such as NDMA and NDEA in pharmaceutical

products.

Instrumentation:

Gas Chromatograph (GC) with a suitable injector (e.g., split/splitless)
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Tandem quadrupole mass spectrometer (MS/MS)

Reagents and Materials:

Reference standards for nitrosamines and their deuterated internal standards.

Dichloromethane, GC grade

Sodium hydroxide solution

Ground tablets or API

Sample Preparation (Liquid-Liquid Extraction):

Weigh a representative sample of ground tablets or API (e.g., 250 mg) into a centrifuge tube.

Add a sodium hydroxide solution and shake to suspend the sample.

Add dichloromethane and shake vigorously to extract the nitrosamines into the organic layer.

Centrifuge to separate the layers.

Transfer the dichloromethane layer to a GC vial for analysis.

Chromatographic Conditions (Example):

Column: A low- to mid-polarity capillary column suitable for amine analysis.

Carrier Gas: Helium

Inlet Temperature: 250 °C

Oven Program: A temperature gradient to separate the target analytes.

Mass Spectrometry Conditions (Example):

Ionization Mode: Electron Ionization (EI)

Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions: Optimized precursor-to-product ion transitions for each analyte.

Data Analysis:

Quantification is performed using a calibration curve based on the response of the target

analytes relative to their internal standards.

Key Mechanisms and Pathways
Formation of Nitrosamines
Nitrosamines can form in pharmaceutical products through various pathways, often involving

the reaction of secondary or tertiary amines with a nitrosating agent.

Key Reactants:

Amines: These can be present as part of the API structure, as impurities or degradants, or as

reagents and catalysts used in the manufacturing process.

Nitrosating Agents: Nitrite salts (often present as impurities in excipients and reagents) under

acidic conditions can form nitrous acid, a potent nitrosating agent.

Common Scenarios for Formation:

API Synthesis: Certain reaction conditions, solvents (like dimethylformamide - DMF), and

quenching agents (like sodium nitrite) used during API synthesis can lead to the formation of

nitrosamines.

Drug Product Formulation: The presence of trace amounts of nitrites in excipients can react

with susceptible amine-containing APIs during formulation, especially in the presence of

water (e.g., wet granulation).

Degradation: The API itself may be unstable and degrade over time to form nitrosamines, as

has been suggested for ranitidine.

Packaging: Unsuitable primary packaging materials, such as nitrocellulose blisters, can also

be a source of nitrosating agents.
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Signaling Pathway of Nitrosamine-Induced
Carcinogenicity
The carcinogenicity of nitrosamines is primarily due to their metabolic activation into highly

reactive electrophiles that can damage DNA.

Metabolic Activation:

Cytochrome P450 (CYP) Metabolism: In the liver, nitrosamines like NDMA and NDEA are

metabolized by CYP enzymes, particularly CYP2E1.

α-Hydroxylation: This enzymatic process involves the hydroxylation of the carbon atom

adjacent (alpha) to the nitroso group.

Formation of Unstable Intermediates: The hydroxylated nitrosamine is unstable and

spontaneously decomposes.

Generation of Diazonium Ions: This decomposition releases an aldehyde (e.g., formaldehyde

from NDMA) and a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from

NDMA).

DNA Damage and Mutagenesis:

DNA Alkylation: The alkyldiazonium ion is a potent alkylating agent that can transfer an alkyl

group to DNA bases.

Formation of DNA Adducts: This results in the formation of DNA adducts, such as O6-

methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).

Miscoding and Mutations: O6-MeG is a particularly pro-mutagenic lesion that can mispair

with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition

mutations.

Initiation of Carcinogenesis: If these mutations occur in critical genes that control cell growth

and division (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the

process of cancer development.
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Diagram of NDMA Metabolic Activation and DNA Damage Pathway:

Ingestion & Absorption

Hepatic Metabolism

DNA Damage in Cell NucleusN-Nitrosodimethylamine (NDMA) Cytochrome P450 2E1Enters Liver α-HydroxylationCatalyzes Unstable Hydroxylated Intermediate Spontaneous Decomposition

Methyldiazonium Ion (CH3N2+)

Formaldehyde

Cellular DNATravels to Nucleus DNA Alkylation
Reacts with

Formation of DNA Adducts
(e.g., O6-methylguanine)

Miscoding during Replication
(G:C to A:T transition) Initiation of Carcinogenesis

Click to download full resolution via product page

Caption: Metabolic activation of NDMA leading to DNA damage and carcinogenesis.

Regulatory Workflow and Risk Mitigation
In response to the nitrosamine crisis, regulatory agencies have established a systematic

approach for the assessment and control of these impurities in pharmaceutical products.

Logical Workflow for Nitrosamine Risk Assessment and Control:
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Risk Assessment

Confirmatory Testing

Risk Control and Mitigation

Outcome

1. Identify Potential Sources
(API synthesis, excipients, degradation, etc.)

2. Evaluate Risk of Nitrosamine Formation
(Based on chemical structures and process conditions)

Risk Identified?

3. Perform Confirmatory Testing
(Using validated analytical methods like LC-MS/MS or GC-MS/MS)

Yes

No Further Action Required
(Document Assessment)

No

Nitrosamine Detected?

4. Quantify Impurity Level

Yes

No

5. Compare with Acceptable Intake (AI) Limit

Above Limit?

6. Implement Mitigation Strategy
(Process modification, formulation change, etc.)

Yes

Implement Control Strategy and Monitor

No

7. Report to Regulatory Agency

Potential for Market Action
(e.g., Recall)

Click to download full resolution via product page

Caption: A logical workflow for the risk assessment and control of nitrosamine impurities.
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Mitigation Strategies:

Pharmaceutical manufacturers are expected to implement a variety of strategies to mitigate the

risk of nitrosamine impurities, including:

Process Optimization: Modifying manufacturing processes to avoid conditions that favor

nitrosamine formation (e.g., avoiding the use of sodium nitrite as a quenching agent in the

presence of secondary amines).

Raw Material Control: Rigorous testing of raw materials, including solvents and excipients,

for the presence of nitrites and other nitrosating agents.

Formulation Changes: Using excipients with low nitrite content or incorporating antioxidants

like ascorbic acid or alpha-tocopherol, which can inhibit nitrosamine formation.

Improved Analytical Testing: Implementing sensitive and validated analytical methods for

routine monitoring of nitrosamine levels in APIs and finished products.

Supply Chain Auditing: Thoroughly auditing and qualifying suppliers of raw materials and

intermediates.

Conclusion
The discovery of nitrosamine impurities in common medications has been a significant

challenge for the pharmaceutical industry and regulatory agencies worldwide. It has

underscored the importance of a deep understanding of synthetic and manufacturing

processes, the potential for impurity formation, and the need for robust analytical capabilities.

While the immediate crisis of widespread recalls has been managed through rigorous testing

and regulatory action, the long-term legacy of the nitrosamine issue will be a heightened

awareness of potential genotoxic impurities and a more proactive and scientifically-driven

approach to ensuring the quality and safety of medicines. For researchers, scientists, and drug

development professionals, a thorough understanding of the historical context, analytical

methodologies, and risk mitigation strategies related to nitrosamines is essential for navigating

the evolving regulatory landscape and protecting patient health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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